molecular formula C17H13N5 B1256650 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline

3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline

Cat. No. B1256650
M. Wt: 287.32 g/mol
InChI Key: SQNTWOJUKZHXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-methylphenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.

Scientific Research Applications

Alternative to Benzidine in Dye Synthesis

A study by Krishnan, Sekar, and Seshadri (1986) explored the synthesis of 7-Amino-3-(4-aminophenyI)quinoline and its use as an alternative to benzidine in dye production. This research indicated its potential for creating disazo and trisazo acid and direct dyes, showcasing the differential reactivity of its tetrazonium salt. This suggests that compounds similar to 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could be useful in dye manufacturing as safer alternatives to traditional components (Krishnan, Sekar, & Seshadri, 1986).

Anticancer and Antifungal Properties

Shaikh et al. (2017) synthesized tetrazolylmethyl quinoline compounds, which included 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline variants, to investigate their anticancer and antifungal properties. Their study demonstrated significant growth inhibition in specific cancer cell lines and moderate antifungal activities, highlighting the compound's potential in pharmaceutical research (Shaikh et al., 2017).

Genotoxicity Studies

Research by Barnes et al. (1985) on analogs of quinoline, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has provided insights into their genotoxicity. These studies contribute to understanding the biological effects and potential hazards of quinoline derivatives, which could be relevant for assessing the safety profile of 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline (Barnes et al., 1985).

Fluorophore Applications in Biochemistry

Aleksanyan and Hambardzumyan (2013) noted the efficiency of quinoline derivatives as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Given the structural similarity, 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could potentially serve similar purposes (Aleksanyan & Hambardzumyan, 2013).

Anti-inflammatory and Antibacterial Agents

A study by Bekhit et al. (2004) on tetrazolo[1,5-a]quinoline derivatives revealed their potential as anti-inflammatory and antibacterial agents. This suggests that 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could have similar medicinal applications (Bekhit et al., 2004).

properties

Product Name

3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

3-[2-(4-methylphenyl)tetrazol-5-yl]quinoline

InChI

InChI=1S/C17H13N5/c1-12-6-8-15(9-7-12)22-20-17(19-21-22)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3

InChI Key

SQNTWOJUKZHXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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